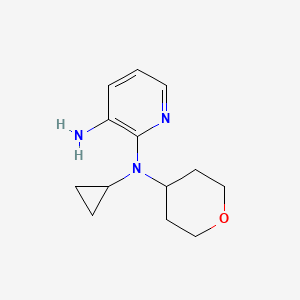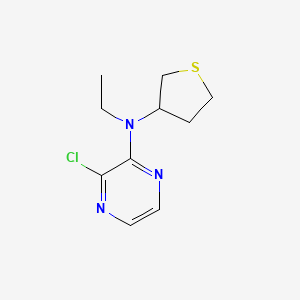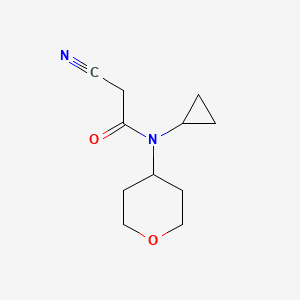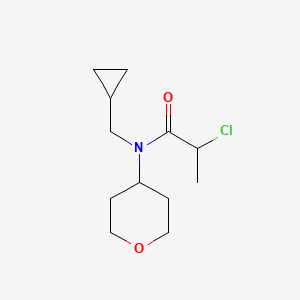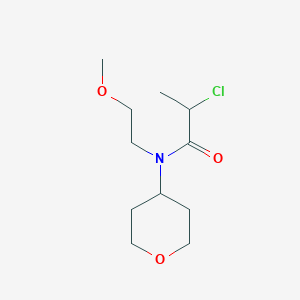
1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methoxypyrrolidin-3-ol
Vue d'ensemble
Description
“1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1017782-77-2 . It has a molecular weight of 255.7 and is a solid in physical form . The compound exhibits diverse applications in scientific research, owing to its unique molecular structure. It offers potential contributions in various fields, such as drug discovery, organic synthesis, and medicinal chemistry, due to its distinct properties and reactivity.
Molecular Structure Analysis
The InChI code for “1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid” is 1S/C11H14ClN3O2/c1-7-13-9 (12)6-10 (14-7)15-4-2-8 (3-5-15)11 (16)17/h6,8H,2-5H2,1H3, (H,16,17) .Physical and Chemical Properties Analysis
The melting point of “1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid” is between 210 - 212 . It is a solid in physical form .Applications De Recherche Scientifique
Molecular Structure and Synthesis
- Synthesis of Related Compounds : Research into related compounds often involves the synthesis of novel derivatives with potential pharmacological applications. For instance, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate was reported as a side product during the synthesis of an antitubercular agent, highlighting the process of creating new molecules with potential therapeutic uses (Richter et al., 2023).
Crystallography and Computational Studies
- Crystal and Molecular Structures : The investigation of crystal and molecular structures is a common application, providing essential insights into the physicochemical properties of compounds. For example, studies on the crystal and molecular structures of compounds similar to "1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methoxypyrrolidin-3-ol" can help understand the intermolecular interactions and stability of such molecules (Odell et al., 2007).
Biological Activity
- Antimicrobial and Antitubercular Activities : Research on structurally related compounds has also explored their biological activities, including antimicrobial and antitubercular effects. This is evident in the study of 2-(2-Amino-6-methylpyrimidin-4-yl)-4-arylmethylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-ones, which were found to possess moderate anti-tubercular activity, demonstrating the potential of these compounds in the development of new therapeutic agents (Erkin et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
1-(6-chloro-2-methylpyrimidin-4-yl)-4-methoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-6-12-9(11)3-10(13-6)14-4-7(15)8(5-14)16-2/h3,7-8,15H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQMDEAOUZYQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC(C(C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


